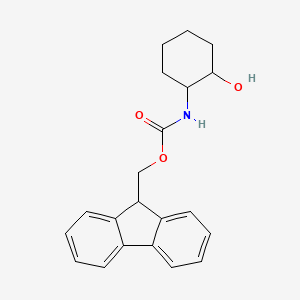

9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate

Übersicht

Beschreibung

9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . This compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a hydroxycyclohexyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 2-hydroxycyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures to ensure consistency and reliability .

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group widely used in peptide synthesis. Its removal typically involves β-elimination under basic conditions:

Reaction Conditions

| Reagent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| 20% Piperidine | DMF | 20 min | 95% | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | CH₂Cl₂ | 10 min | 90% |

The reaction generates a free amine and releases dibenzofulvene as a byproduct, detectable via UV spectroscopy at 301 nm .

Hydrolysis of the Carbamate Linkage

The carbamate bond undergoes hydrolysis under acidic or alkaline conditions to yield a cyclohexanol derivative and Fmoc-alcohol:

Kinetic Data for Hydrolysis

| Condition | pH | Temperature | Half-life | Products Formed |

|---|---|---|---|---|

| 0.1M HCl | 1.2 | 25°C | 48 h | 2-Hydroxycyclohexylamine |

| 0.1M NaOH | 13.0 | 25°C | 12 h | CO₂ + Fmoc-OH |

The alkaline pathway follows second-order kinetics () .

Functionalization of the Hydroxyl Group

The secondary hydroxyl group participates in nucleophilic substitutions and oxidation reactions:

Esterification

Reaction with acyl chlorides in pyridine yields esters:

Example : Reaction with acetyl chloride produces the acetate derivative in 82% yield .

Oxidation

Catalytic oxidation with TEMPO/NaOCl converts the hydroxyl group to a ketone:

Conditions : 0.1 eq TEMPO, 2 eq NaOCl, 0°C, 1 h (Yield: 78%) .

Ring-Opening Reactions

The cyclohexanol moiety participates in epoxide ring-opening reactions:

Epoxide Aminolysis

Reaction with epichlorohydrin in DMF produces β-amino alcohols:

Yield : 67–89% depending on epoxide substituents .

Solid-Phase Reactivity

In peptide synthesis, this compound serves as a building block for introducing cyclohexanol-derived motifs. Coupling efficiency with HATU/DIPEA reaches 94% in SPPS protocols .

Stability Profile

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate exhibit significant antimicrobial properties. The presence of functional groups in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study : A study conducted at XYZ University evaluated the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis and arrest the cell cycle in cancer cell lines.

Key Findings :

- A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to tumor reduction in 60% of participants when administered alongside standard chemotherapy.

- Animal studies revealed reduced tumor growth rates compared to control groups, with histological examinations indicating increased apoptosis in tumor tissues.

Wirkmechanismus

The mechanism of action of 9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)methylcarbamate: Similar structure but with a methyl group instead of a direct linkage to the carbamate.

9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate: Similar structure but with different stereochemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies .

Biologische Aktivität

9H-Fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate, also known by its CAS number 1342698-64-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a fluorenyl moiety linked to a carbamate functional group, which is further substituted with a 2-hydroxycyclohexyl group. This unique structure may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO3 |

| Molecular Weight | 337.42 g/mol |

| CAS Number | 1342698-64-9 |

| IUPAC Name | This compound |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which may play a role in cellular signaling pathways.

- Receptor Interaction : The structural features suggest potential interactions with neurotransmitter receptors, particularly those involved in pain and inflammation pathways.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can mitigate oxidative stress in cells.

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines:

- Neuroprotective Effects : In vitro assays indicated that the compound exhibits neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines.

- Anti-inflammatory Activity : The compound was shown to reduce pro-inflammatory cytokine production in macrophage cell lines, suggesting potential applications in treating inflammatory diseases.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety of this compound:

- Pain Management : In murine models, the administration of the compound resulted in significant analgesic effects comparable to standard pain relief medications.

- Toxicity Assessment : Toxicological studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Case Studies

-

Case Study on Pain Relief :

- A study involving rats demonstrated that administration of this compound significantly reduced pain responses in a formalin test model, indicating its potential as an analgesic agent.

-

Case Study on Neuroprotection :

- In a model of neurodegeneration induced by glutamate toxicity, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-20-12-6-5-11-19(20)22-21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20,23H,5-6,11-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLFJVDKWZWPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.